1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S. It is known for its unique structure, which includes a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety.
Chemical Reactions Analysis
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine: This compound has an additional trifluoromethyl group, which may alter its chemical properties and reactivity.
2-Fluoro-6-(trifluoromethylthio)aniline: Lacks the hydrazine moiety, making it less reactive in certain types of reactions.
Fluorophenylhydrazine: Similar in structure but lacks the trifluoromethylthio group, affecting its overall reactivity and applications.
Properties
Molecular Formula |
C7H6F4N2S |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
DSANBBLSCMIWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)NN)F |
Origin of Product |
United States |
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